Stereoselective Pharmacokinetics: (2S,3S)-VCD Achieves Twice-Higher Systemic Exposure Than All Other Stereoisomers
Following intraperitoneal administration of 70 mg/kg to rats, (2S,3S)-VCD exhibited the lowest clearance among all four individual stereoisomers, resulting in a twice-higher plasma exposure (AUC) than (2R,3S)-VCD, (2S,3R)-VCD, and (2R,3R)-VCD. The apparent volume of distribution (1–1.6 L/kg) and half-life (2.1–3 h) were similar across all four stereoisomers; thus, the elevated AUC is directly attributable to the reduced clearance of the (2S,3S)-isomer [1][2].
| Evidence Dimension | Plasma exposure (AUC) following equivalent dosing |
|---|---|
| Target Compound Data | (2S,3S)-VCD: 2-fold higher AUC vs. all other stereoisomers |
| Comparator Or Baseline | (2R,3S)-VCD, (2S,3R)-VCD, (2R,3R)-VCD: baseline AUC (each ~50% of (2S,3S)-VCD AUC) |
| Quantified Difference | Approximately 100% higher (2-fold) plasma exposure for (2S,3S)-VCD |
| Conditions | Male Sprague-Dawley rats; intraperitoneal dose 70 mg/kg; PK parameters derived from non-compartmental analysis |
Why This Matters
Higher systemic exposure at equivalent dose translates to potentially lower required dosing for the same therapeutic effect, reducing pill burden and cost in preclinical development.
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